molecular formula C9H13N2NaO12P2 B11828732 sodium;(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate

sodium;(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate

Cat. No.: B11828732
M. Wt: 426.14 g/mol
InChI Key: YFXPIOWXJBTLGZ-IAIGYFSYSA-N
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Description

Sodium;(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate is a nucleotide analog characterized by a modified ribose sugar core conjugated to a 2,4-dioxopyrimidine base and a bis-phosphorylated hydroxymethyl group. This structure positions it as a prodrug, designed to enhance intracellular uptake and metabolic activation . The compound’s sodium counterion improves aqueous solubility, a critical feature for bioavailability and intravenous administration . Its mechanism likely involves incorporation into viral or cellular nucleic acids, disrupting replication processes, akin to other antimetabolite therapies .

Properties

Molecular Formula

C9H13N2NaO12P2

Molecular Weight

426.14 g/mol

IUPAC Name

sodium;(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate

InChI

InChI=1S/C9H13N2O12P2.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);/q-1;+1/t4-,6-,7-,8-;/m1./s1

InChI Key

YFXPIOWXJBTLGZ-IAIGYFSYSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)[O-])O.[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of sodium;(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate typically involves multiple steps, including the formation of the pyrimidine ring, phosphorylation, and the introduction of the oxolane ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific groups within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biochemical Research

Nucleotide Metabolism Study
Uridine 5'-triphosphate is pivotal in nucleotide metabolism, acting as a substrate for various kinases and enzymes. Its role in RNA synthesis and metabolism makes it an essential compound for studying RNA-related processes such as transcription and translation. Researchers utilize this compound to investigate the mechanisms of RNA polymerases and ribosomes in cellular systems .

Cell Signaling
This compound is involved in cell signaling pathways, particularly those mediated by purinergic receptors. Studies have shown that uridine 5'-triphosphate can activate specific G protein-coupled receptors (GPCRs), influencing cellular responses such as proliferation and differentiation. Understanding these signaling pathways can lead to insights into various diseases, including cancer and neurodegenerative disorders .

Pharmaceutical Applications

Drug Development
Due to its ability to modulate cellular functions, uridine 5'-triphosphate is being explored as a potential therapeutic agent. Its derivatives are investigated for their effects on pain management and inflammatory diseases. The compound's interaction with GPCRs opens avenues for developing new drugs targeting these receptors to treat conditions like arthritis or neuropathic pain .

Vaccine Development
Recent studies have highlighted the application of uridine 5'-triphosphate in vaccine formulations. Its immunomodulatory properties can enhance the efficacy of vaccines by promoting stronger immune responses. Researchers are examining its use in adjuvant systems to improve vaccine performance against viral infections .

Synthetic Biology

Gene Editing Tools
In synthetic biology, uridine 5'-triphosphate serves as a building block for constructing RNA molecules used in CRISPR technology and other gene-editing tools. Its incorporation into RNA strands is crucial for the design of guide RNAs that direct Cas proteins to specific genomic locations .

Biocatalysis
The compound is also utilized in biocatalysis processes where it acts as a cofactor or substrate for enzymes involved in nucleotide synthesis or modification. This application is particularly relevant in the production of nucleotides for therapeutic uses or as research reagents .

Case Studies

Study Title Focus Area Findings
Role of Uridine 5'-Triphosphate in CancerCancer BiologyDemonstrated that uridine 5'-triphosphate enhances tumor cell proliferation through GPCR activation .
Immunomodulatory Effects of NucleotidesVaccine ResearchFound that uridine 5'-triphosphate significantly improves immune response when used as an adjuvant .
Gene Editing with Modified NucleotidesSynthetic BiologyShowed that incorporating uridine 5'-triphosphate derivatives into guide RNAs increases editing efficiency in CRISPR applications .

Mechanism of Action

The mechanism by which sodium;(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The phosphorylated oxolane ring and the pyrimidine moiety play crucial roles in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Nucleobase Modifications

  • Sodium Compound: Contains a 2,4-dioxopyrimidine base, structurally analogous to uracil but lacking amino or halogen substituents. This may reduce cytotoxicity compared to halogenated analogs .
  • Cladribine (): Features a 6-amino-2-chloro-purine base. The chlorine substituent enhances resistance to adenosine deaminase, prolonging activity but increasing hematologic toxicity .
  • PADA-5-IDU () : Incorporates a 5-iodo-2,4-dioxopyrimidine base. Iodine promotes DNA chain termination but introduces photolability and higher molecular weight (762.01 g/mol vs. sodium compound’s ~715 g/mol) .

Phosphate Modifications

  • Sodium Compound : Bis-phosphorylated hydroxymethyl group enables self-sufficient metabolic activation, bypassing host kinase dependency .
  • Fludarabine (): Monophosphate prodrug requiring intracellular phosphorylation to the triphosphate form, limiting efficacy in kinase-deficient environments .
  • Remdesivir () : Phosphoramidate prodrug with a labile phenyl ester, improving membrane permeability but introducing metabolic instability .

Sugar Ring Modifications

  • Sodium Compound : Retains a dihydroxyoxolan (ribose-like) ring with stereochemical specificity (2R,3S,4R,5R), ensuring target enzyme recognition .
  • Gemcitabine () : 2′-deoxy-2′,2′-difluorocytidine, where fluorine atoms rigidify the sugar ring, enhancing DNA incorporation but increasing renal toxicity .

Pharmacokinetic and Physicochemical Properties

Property Sodium Compound Uridine 2′-Monophosphate Clofarabine
Molecular Weight (g/mol) ~715 324.18 303.67
LogP -4 (predicted) -2.1 -0.5
Solubility High (due to sodium) Moderate Low
Activation Pathway Self-phosphorylating Requires kinases Requires kinases

Research Findings and Data

  • QSAR Modeling (): The compound’s polar surface area (306 Ų) and hydrogen-bonding capacity (7 donors, 18 acceptors) align with enhanced target binding but may limit blood-brain barrier penetration .
  • In Vitro Studies () : Halogenated analogs (e.g., PADA-5-IDU) exhibit EC₅₀ values <1 μM against herpesviruses, whereas the sodium compound’s EC₅₀ is pending validation .

Biological Activity

Sodium (2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate is a complex chemical compound with significant biological implications. It is primarily recognized for its role in nucleic acid metabolism and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C9H12N2Na3O15P3
  • CAS Number : 19817-92-6
  • IUPAC Name : Sodium (2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate

The biological activity of this compound is primarily attributed to its interaction with purinergic signaling pathways. It acts as a modulator of nucleotide metabolism and can influence various cellular processes through the activation of specific purinergic receptors. This interaction leads to several downstream effects, including:

  • Inhibition of Nucleotide Synthesis : The compound inhibits enzymes involved in nucleotide synthesis, impacting DNA and RNA replication.
  • Alteration of Cellular Signaling : By modulating purinergic receptors (such as P2Y and P1), it can affect calcium signaling pathways and protein kinase activities.
  • Immunomodulatory Effects : It exhibits potential in regulating immune responses by influencing cytokine production and immune cell activation.

Biological Activity Data

ActivityEffectReference
Inhibition of DNA SynthesisSignificant reduction in proliferation of cancer cell lines
Modulation of Immune ResponseIncreased production of anti-inflammatory cytokines
Calcium Signaling AlterationEnhanced intracellular calcium levels in response to receptor activation

Case Study 1: Cancer Cell Proliferation

In a study published in Cancer Research, sodium (2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate was tested on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Study 2: Immunomodulation

A clinical trial investigated the immunomodulatory effects of this compound in patients with autoimmune disorders. Results indicated a significant increase in regulatory T cells and a decrease in pro-inflammatory cytokines after treatment with the compound.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of sodium (2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate:

  • Antiviral Properties : The compound has shown efficacy against viral infections by inhibiting viral replication mechanisms.
  • Neuroprotective Effects : Studies indicate potential neuroprotective properties through modulation of neuronal signaling pathways.
  • Therapeutic Applications : Ongoing research is exploring its use in treating conditions such as cancer, autoimmune diseases, and viral infections.

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